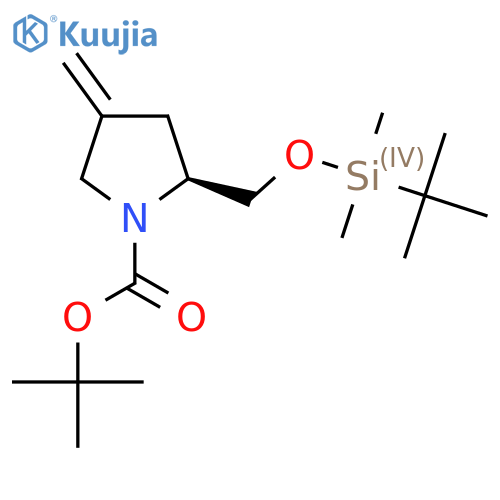

Cas no 540501-23-3 ((S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate)

540501-23-3 structure

商品名:(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate

CAS番号:540501-23-3

MF:C17H33NO3Si

メガワット:327.534326314926

MDL:MFCD26405759

CID:5062461

(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine

- (S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate

-

- MDL: MFCD26405759

- インチ: 1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3/t14-/m0/s1

- InChIKey: WLPIYVBTSYGOSM-AWEZNQCLSA-N

- ほほえんだ: [Si](C)(C)(C(C)(C)C)OC[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 432

- トポロジー分子極性表面積: 38.8

(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB591300-100mg |

(S)-1-Boc-2-(((t-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine; . |

540501-23-3 | 100mg |

€756.10 | 2024-07-24 | ||

| abcr | AB591300-250mg |

(S)-1-Boc-2-(((t-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine; . |

540501-23-3 | 250mg |

€1383.90 | 2024-07-24 | ||

| eNovation Chemicals LLC | D779090-1g |

(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine |

540501-23-3 | 95% | 1g |

$980 | 2025-02-22 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY248215-1g |

(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine |

540501-23-3 | ≥95% | 1g |

¥7600.0 | 2023-09-15 | |

| eNovation Chemicals LLC | D779090-1g |

(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine |

540501-23-3 | 95% | 1g |

$980 | 2024-07-20 | |

| abcr | AB591300-500mg |

(S)-1-Boc-2-(((t-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine; . |

540501-23-3 | 500mg |

€1917.40 | 2024-07-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581168-1g |

Tert-butyl (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate |

540501-23-3 | 98% | 1g |

¥7600.00 | 2024-05-09 |

(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate 関連文献

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

540501-23-3 ((S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Amadis Chemical Company Limited

(CAS:540501-23-3)(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):953.0